Abemaciclib metabolite M20-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

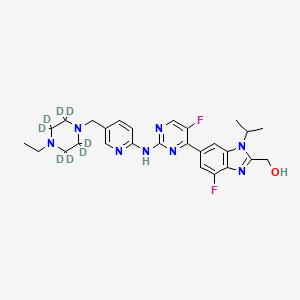

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H32F2N8O |

|---|---|

Molecular Weight |

530.6 g/mol |

IUPAC Name |

[4-fluoro-6-[5-fluoro-2-[[5-[(2,2,3,3,5,5,6,6-octadeuterio-4-ethylpiperazin-1-yl)methyl]-2-pyridinyl]amino]pyrimidin-4-yl]-1-propan-2-ylbenzimidazol-2-yl]methanol |

InChI |

InChI=1S/C27H32F2N8O/c1-4-35-7-9-36(10-8-35)15-18-5-6-23(30-13-18)32-27-31-14-21(29)25(34-27)19-11-20(28)26-22(12-19)37(17(2)3)24(16-38)33-26/h5-6,11-14,17,38H,4,7-10,15-16H2,1-3H3,(H,30,31,32,34)/i7D2,8D2,9D2,10D2 |

InChI Key |

KUJBDJBMXOTNIT-UFBJYANTSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CC)([2H])[2H])([2H])[2H])CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)CO)F)([2H])[2H])[2H] |

Canonical SMILES |

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)CO)F |

Origin of Product |

United States |

Foundational & Exploratory

Abemaciclib Metabolite M20-d8: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Abemaciclib metabolite M20-d8, a critical tool in the research and development of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Abemaciclib. This document details its role, the metabolic pathways of its non-deuterated counterpart, M20, relevant experimental protocols, and key quantitative data.

Introduction to Abemaciclib and its Major Active Metabolite M20

Abemaciclib is an orally administered, selective inhibitor of CDK4 and CDK6, crucial enzymes in the cell cycle G1-to-S phase transition.[1][2] It is a key therapeutic agent in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Upon administration, Abemaciclib undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines.[3][4] This process generates several metabolites, with N-desethylabemaciclib (M2) and hydroxyabemaciclib (M20) being the most significant in terms of both abundance and activity.[4][5]

Metabolite M20 is formed through the hydroxylation of the parent Abemaciclib molecule.[1] Importantly, M20 is not an inactive byproduct; it is an active metabolite that exhibits equipotent inhibitory activity against CDK4 and CDK6 when compared to Abemaciclib.[1][3] Given its significant plasma concentrations, M20 is considered to substantially contribute to the overall clinical efficacy of Abemaciclib therapy.[5]

The Role of this compound

This compound is the deuterated analog of the M20 metabolite. In this compound, eight hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic labeling makes M20-d8 an ideal internal standard for use in quantitative bioanalytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The key advantages of using a deuterated internal standard like M20-d8 include:

-

Similar Physicochemical Properties: M20-d8 behaves almost identically to the non-labeled M20 during sample extraction, chromatographic separation, and ionization in the mass spectrometer.

-

Distinct Mass: The increased mass of M20-d8 allows it to be distinguished from the endogenous M20 by the mass spectrometer, enabling accurate quantification of the analyte.

-

Improved Accuracy and Precision: By correcting for variability in sample preparation and instrument response, the use of a stable isotope-labeled internal standard significantly enhances the accuracy and precision of the analytical method.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics and bioanalysis of Abemaciclib and its metabolite M20.

Table 1: Pharmacokinetic Parameters of Abemaciclib and Metabolite M20

| Parameter | Abemaciclib | Metabolite M20 | Reference(s) |

| Tmax (median, hours) | ~8 | - | [1] |

| Half-life (mean, hours) | ~24 | - | [1] |

| Plasma Clearance (L/h for 70kg) | 22.8 | - | [6] |

| Hepatic Extraction Ratio | 0.281 | - | [6] |

| Active Metabolite AUC Contribution | - | ~77% of parent AUC | [7] |

Note: Some pharmacokinetic parameters for M20 are not separately reported and are often considered within the context of the total active drug exposure.

Table 2: Bioanalytical Method Parameters for M20 Quantification

| Parameter | Value | Reference(s) |

| Analytical Method | LC-MS/MS | [3][5][7] |

| Internal Standard | Abemaciclib-d8 or similar deuterated IS | [7] |

| Linearity Range (Human Plasma) | 10-200 ng/mL | [5] |

| Sample Preparation | Protein Precipitation | [7] |

| Chromatographic Column | C18 reverse-phase | [5][7] |

| Mass Transition (m/z) | 523 > 409 | [7] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments involving Abemaciclib and its metabolites.

Synthesis of this compound (General Approach)

A specific, detailed protocol for the synthesis of this compound is not publicly available and is likely proprietary. However, the general approach for synthesizing a deuterated drug metabolite for use as an internal standard involves a multi-step process:

-

Synthesis of the Non-Deuterated Metabolite (M20): The M20 (hydroxyabemaciclib) can be produced through biotransformation using human liver microsomes or through chemical synthesis. Biocatalytic systems are often employed to generate specific isomers of hydroxylated metabolites.

-

Identification of Deuteration Sites: The positions for deuterium labeling are selected to be metabolically stable, ensuring that the deuterium atoms are not lost during the metabolic processes being studied.

-

Chemical Synthesis with Deuterated Reagents: The synthesis of M20-d8 would involve a synthetic route that incorporates deuterium atoms at the desired positions. This is typically achieved by using deuterated starting materials or reagents in the chemical synthesis process.

-

Purification and Characterization: The final deuterated product is purified using techniques such as high-performance liquid chromatography (HPLC). Its identity and isotopic purity are confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

In Vitro Metabolism of Abemaciclib using Human Liver Microsomes

This protocol describes a general procedure to study the in vitro metabolism of Abemaciclib to form metabolites like M20.

Materials:

-

Abemaciclib

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (for reaction termination)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Prepare a stock solution of Abemaciclib in a suitable organic solvent (e.g., DMSO) and dilute it to the desired working concentration in the phosphate buffer.

-

In a microcentrifuge tube, combine the phosphate buffer, MgCl2, and the HLM suspension.

-

Add the Abemaciclib working solution to the microsome mixture and pre-incubate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with gentle agitation.

-

Terminate the reaction by adding ice-cold acetonitrile.

-

Vortex the sample and centrifuge to precipitate the proteins.

-

Collect the supernatant for analysis by LC-MS/MS to identify and quantify the formed metabolites.

Controls:

-

A reaction mixture without the NADPH regenerating system to control for non-enzymatic degradation.

-

A reaction mixture without Abemaciclib to identify any interfering peaks from the matrix.

Quantification of Abemaciclib Metabolite M20 in Human Plasma by LC-MS/MS

This protocol outlines a typical method for the quantitative analysis of M20 in human plasma samples.

Materials:

-

Human plasma samples

-

Abemaciclib metabolite M20 analytical standard

-

This compound internal standard

-

Acetonitrile

-

Formic acid or ammonium formate (for mobile phase modification)

-

HPLC system coupled to a triple quadrupole mass spectrometer

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a known volume of human plasma (e.g., 100 µL), add the M20-d8 internal standard solution.

-

Add a precipitating agent, typically 3-4 volumes of ice-cold acetonitrile.

-

Vortex vigorously to ensure complete protein precipitation.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the clear supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject the prepared sample onto the C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid). The gradient is optimized to separate M20 from other plasma components and other Abemaciclib metabolites.

-

-

Mass Spectrometric Detection:

-

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

-

Detection is performed using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for M20 (e.g., m/z 523 → 409) and M20-d8 are monitored.

-

-

-

Quantification:

-

A calibration curve is generated by spiking known concentrations of the M20 analytical standard into blank plasma and processing them alongside the study samples.

-

The concentration of M20 in the unknown samples is determined by calculating the peak area ratio of M20 to M20-d8 and comparing it to the calibration curve.

-

Visualizations

Signaling Pathway of Abemaciclib and Metabolite M20

Caption: CDK4/6 inhibition by Abemaciclib/M20 prevents Rb phosphorylation, leading to G1 cell cycle arrest.

Experimental Workflow for M20 Quantification in Plasma

Caption: Workflow for the quantitative analysis of Abemaciclib metabolite M20 in human plasma.

Conclusion

This compound is an indispensable tool for the accurate quantification of the active metabolite M20 in various biological matrices. A thorough understanding of the metabolism of Abemaciclib to M20, coupled with robust and validated bioanalytical methods utilizing M20-d8, is fundamental for comprehensive pharmacokinetic and pharmacodynamic assessments in the development and clinical application of Abemaciclib. The provided data and protocols serve as a valuable resource for researchers in this field.

References

- 1. Development and Application of a Mechanistic Population Modeling Approach to Describe Abemaciclib Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Lc-Ms/Ms Method for the Simultaneous Quantification of Abemaciclib, its Main Active Metabolites M2 and M20, and L… [ouci.dntb.gov.ua]

- 3. jchr.org [jchr.org]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of Abemaciclib M20-d8

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of Abemaciclib M20-d8, a crucial stable isotope-labeled internal standard (SIL-IS) for the active metabolite of Abemaciclib. Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), approved for the treatment of certain types of breast cancer. Its primary active metabolite, M20 (hydroxyabemaciclib), exhibits equipotent activity to the parent drug and contributes significantly to its overall clinical efficacy.[1][2] The deuterated analogue, Abemaciclib M20-d8, is an indispensable tool for accurate quantification of M20 in biological matrices during pharmacokinetic and metabolic studies, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Proposed Synthesis of Abemaciclib M20-d8

The overall synthetic workflow can be visualized as a multi-step process involving the preparation of key deuterated intermediates followed by their assembly into the final compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Abemaciclib M20

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Abemaciclib M20 and its deuterated analogue. Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), approved for the treatment of certain types of breast cancer. Its clinical efficacy is attributed not only to the parent drug but also to its active metabolites, among which M20 (hydroxyabemaciclib) is a major contributor.

The strategic incorporation of deuterium—a stable, non-radioactive isotope of hydrogen—into drug molecules is a key strategy in modern medicinal chemistry. This modification, primarily leveraging the kinetic isotope effect, can significantly alter a drug's metabolic profile, often leading to improved pharmacokinetic properties. This guide delves into the known properties of M20, the anticipated impact of deuteration, detailed experimental methodologies for their determination, and the biochemical context of its mechanism of action.

Physicochemical and Pharmacokinetic Data

The following tables summarize the available quantitative data for Abemaciclib M20. It is important to note that while deuterated M20 (specifically M20-d8) is utilized as an internal standard in analytical assays, specific experimental data on its physicochemical properties are not extensively available in public literature. The data presented for the deuterated form are therefore based on established principles of how deuterium substitution affects molecular properties.

| Property | Abemaciclib M20 (Hydroxyabemaciclib) | Deuterated Abemaciclib M20 (Expected Changes) | Reference |

| Molecular Formula | C27H32F2N8O | C27H(32-n)D(n)F2N8O (e.g., C27H24D8F2N8O for M20-d8) | [1] |

| Molecular Weight | 522.59 g/mol | > 522.59 g/mol (increases by ~1.006 Da per deuterium atom) | [1] |

| pKa (Strongest Basic) | Data not available; predicted to be similar to Abemaciclib (~7.94) | Subtle shift (higher or lower depending on position) | [2] |

| logP (Lipophilicity) | Data not available; expected to be slightly lower than Abemaciclib (~4.25) due to the hydroxyl group | Minor decrease (ΔlogP ≈ -0.006 per deuterium atom) | [2][3] |

| Aqueous Solubility | Data not available; expected to be slightly higher than Abemaciclib due to the hydroxyl group | Potential for slight increase or decrease depending on deuteration site | [4] |

| Pharmacokinetic and Pharmacodynamic Properties | Abemaciclib M20 (Hydroxyabemaciclib) | Deuterated Abemaciclib M20 (Expected Changes) | Reference |

| Potency (IC50 vs. CDK4/6) | 1-3 nM (equipotent to Abemaciclib) | Expected to be similar to non-deuterated M20 | [5] |

| Plasma Protein Binding | ~97.8% (for Abemaciclib metabolites) | Expected to be very similar to non-deuterated M20 | |

| Metabolic Stability | Metabolized by CYP3A4 | Increased metabolic stability if deuteration occurs at a site of metabolism | [6][7] |

| Biological Half-life | Contributes significantly to the overall activity of Abemaciclib | Potential for a longer half-life due to reduced metabolic clearance | [8] |

Experimental Protocols

The determination of physicochemical properties is fundamental to drug development. The following are detailed methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic solubility.

-

Objective: To determine the saturated concentration of the compound in an aqueous buffer at a specific temperature.

-

Materials: Test compound (solid), phosphate-buffered saline (PBS, pH 7.4), organic solvent (e.g., acetonitrile), shaker/incubator, centrifugation unit, HPLC-UV or LC-MS/MS system.

-

Protocol:

-

Add an excess amount of the solid test compound to a vial containing a known volume of PBS (pH 7.4). The excess solid should be visible.

-

Seal the vials and place them in a shaker/incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[9][10]

-

After incubation, allow the vials to stand, letting the undissolved solid settle.

-

Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter or centrifuge at high speed to remove any remaining solid particles.

-

Quantify the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard calibration curve.[9]

-

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa).

-

Objective: To measure the pH at which the compound is 50% ionized.

-

Materials: Test compound, calibrated pH meter and electrode, automated titrator, standardized acidic (0.1 M HCl) and basic (0.1 M NaOH) titrants, potassium chloride (for ionic strength adjustment), carbonate-free water.[11][12]

-

Protocol:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Dissolve a precisely weighed amount of the test compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration (e.g., 1 mM).

-

For a basic compound like Abemaciclib M20, first, acidify the solution with 0.1 M HCl to a low pH (e.g., pH 2) to ensure the compound is fully protonated.[12]

-

Begin the titration by adding small, precise increments of 0.1 M NaOH.

-

Record the pH value after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[11]

-

Continue the titration past the equivalence point(s) to a high pH (e.g., pH 12).

-

Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. The experiment should be performed in triplicate to ensure reproducibility.[12]

-

Determination of Plasma Protein Binding (Equilibrium Dialysis)

Equilibrium dialysis is a widely accepted method for assessing the extent to which a drug binds to plasma proteins.

-

Objective: To determine the fraction of the compound that is unbound (fu) in plasma at equilibrium.

-

Materials: Test compound, human plasma, PBS (pH 7.4), equilibrium dialysis apparatus (e.g., RED device), dialysis membrane (e.g., 6-8 kDa MWCO), incubator shaker, LC-MS/MS system.[13][14]

-

Protocol:

-

Spike the test compound into human plasma at a clinically relevant concentration (e.g., 1-5 µM).[15]

-

Add the plasma-drug mixture to the donor chamber of the dialysis unit.

-

Add an equal volume of PBS to the receiver (buffer) chamber. The two chambers are separated by a semipermeable membrane that allows the free drug to pass through but retains plasma proteins and the protein-bound drug.[16]

-

Seal the unit and incubate at 37°C on an orbital shaker for a sufficient time (e.g., 4-8 hours) to reach equilibrium.[13][14]

-

After incubation, take aliquots from both the plasma and buffer chambers.

-

To avoid analytical matrix effects, add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot to equalize the matrix composition.

-

Analyze the concentration of the compound in both aliquots using LC-MS/MS.

-

The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

-

Determination of Metabolic Stability (Liver Microsome Assay)

This in vitro assay predicts the rate of phase I metabolism of a compound.

-

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a compound when incubated with human liver microsomes.

-

Materials: Test compound, pooled human liver microsomes (HLM), NADPH (cofactor), 0.1 M phosphate buffer (pH 7.4), positive control compounds (e.g., Midazolam), quenching solution (e.g., cold acetonitrile with an internal standard), incubator, LC-MS/MS system.[17][18]

-

Protocol:

-

Prepare a working solution of the test compound in the phosphate buffer.

-

In a series of tubes, pre-warm a mixture of HLM and the test compound solution at 37°C.

-

Initiate the metabolic reaction by adding a pre-warmed NADPH solution. A parallel incubation without NADPH serves as a negative control.[19]

-

At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an aliquot of the incubation mixture to the cold quenching solution.[19]

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

-

Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression gives the rate constant of elimination (k).

-

Calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (Clint).

-

Mandatory Visualizations

Signaling Pathway of Abemaciclib M20

Abemaciclib and its active metabolite M20 exert their anti-cancer effects by targeting the core machinery of the cell cycle. They selectively inhibit CDK4 and CDK6, preventing the phosphorylation of the Retinoblastoma (Rb) protein. This action maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle and inducing cell cycle arrest.

Analytical Workflow for M20 Quantification

The quantification of Abemaciclib M20 in biological matrices like plasma is crucial for pharmacokinetic studies. This typically involves a robust workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS), where a deuterated internal standard (like M20-d8) is essential for accurate and precise measurement.

References

- 1. abmole.com [abmole.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Deuterated drug - Wikipedia [en.wikipedia.org]

- 9. enamine.net [enamine.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Protein Binding by Equilibrium Dialysis [bio-protocol.org]

- 15. Plasma Protein Binding Assay [visikol.com]

- 16. enamine.net [enamine.net]

- 17. mercell.com [mercell.com]

- 18. mttlab.eu [mttlab.eu]

- 19. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

The Critical Role of Deuterium Labeling in Abemaciclib M20-d8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental purpose and application of deuterium labeling in Abemaciclib M20-d8, a crucial tool in the bioanalytical landscape of pharmaceutical development. The primary function of Abemaciclib M20-d8 is to serve as a stable isotopically labeled (SIL) internal standard for the accurate quantification of the active metabolite M20 in complex biological matrices. This guide will explore the underlying principles, experimental protocols, and the significant advantages this technique offers in clinical and preclinical research.

The Imperative for Internal Standards in Bioanalysis

In the realm of quantitative bioanalysis, particularly when employing highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. Various factors during sample preparation and analysis, such as extraction inconsistencies, matrix effects (ion suppression or enhancement), and instrument variability, can significantly impact the reliability of results. To mitigate these variabilities, an internal standard is introduced to each sample.

An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument. Stable isotopically labeled compounds, such as those incorporating deuterium, are considered the gold standard for internal standards in LC-MS/MS assays.[1][2][3][4]

Abemaciclib M20-d8: The Ideal Internal Standard

Abemaciclib is a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer.[5][6] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several active metabolites, with M2 (N-desethylabemaciclib) and M20 (hydroxyabemaciclib) being the most significant in terms of exposure and activity.[7][8][9] Given that these metabolites contribute to the overall clinical efficacy and potential toxicity of the drug, their accurate quantification in biological fluids is essential for pharmacokinetic and pharmacodynamic studies.[6][8][10]

Deuterium-labeled Abemaciclib M20 (Abemaciclib M20-d8) is synthesized to have the same core chemical structure as the M20 metabolite but with eight hydrogen atoms replaced by deuterium atoms. This subtle change in mass allows it to be differentiated from the endogenous M20 by the mass spectrometer, while its nearly identical physicochemical properties ensure that it behaves similarly during sample processing and chromatographic separation.

Key Advantages of Using Abemaciclib M20-d8 as an Internal Standard:

-

Correction for Matrix Effects: Biological samples like plasma and tissue homogenates contain numerous endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal. Since Abemaciclib M20-d8 co-elutes with the unlabeled M20 and has the same ionization characteristics, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively normalized.

-

Compensation for Sample Preparation Variability: Losses of the analyte can occur at various stages of sample preparation, including protein precipitation, liquid-liquid extraction, or solid-phase extraction. As the deuterated internal standard is added at the beginning of this process, it experiences the same proportional losses as the analyte. The analyte/internal standard ratio therefore remains constant, ensuring accurate quantification despite these variations.

-

Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly enhances the accuracy and precision of the bioanalytical method, which is crucial for regulatory submissions and for making informed decisions in drug development.[11]

Quantitative Data and Mass Spectrometric Parameters

The cornerstone of using Abemaciclib M20-d8 as an internal standard lies in the distinct mass-to-charge ratios (m/z) of the analyte and the standard, which are monitored in the mass spectrometer. The following tables summarize the typical mass spectrometric parameters used for the quantification of Abemaciclib and its major active metabolites using their respective deuterated internal standards.

| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Abemaciclib | 507.3 | 393.2 | 50 |

| Abemaciclib-d8 | 515.3 | 393.0 | Not specified |

| M2 (N-desethylabemaciclib) | 479.2 | 393.2 | 34 |

| M2-d7 | 486.3 | 400.2 | Not specified |

| M20 (hydroxyabemaciclib) | 523.3 | 409.2 | 35 |

| M20-d8 | 531.3 | 409.2 | Not specified |

| Table 1: Representative Mass Spectrometric Parameters for the Quantification of Abemaciclib and its Metabolites.[3][12][13] |

Experimental Protocols

The following provides a generalized experimental protocol for the quantification of Abemaciclib and its metabolites, including M20, in human plasma using LC-MS/MS with deuterated internal standards.

Sample Preparation (Protein Precipitation)

-

Aliquoting: Aliquot 50 µL of human plasma (containing the analytes) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 150 µL of a working solution of the internal standards (including Abemaciclib M20-d8) in an organic solvent (e.g., methanol or acetonitrile) to each plasma sample. This step is critical as the internal standard must be added before any potential for analyte loss.

-

Protein Precipitation: Vortex the mixture for approximately 10 seconds to ensure thorough mixing and to precipitate the plasma proteins.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.

-

Dilution (if necessary): The supernatant may be further diluted with an appropriate solvent to bring the analyte concentrations within the linear range of the calibration curve.

Liquid Chromatography (LC) Conditions

-

Column: A reversed-phase C18 column (e.g., XBridge BEH C18, 2.5 µm, 3.0 × 75 mm) is commonly used.[12]

-

Mobile Phase: A gradient elution is typically employed using a combination of an aqueous mobile phase (e.g., 0.1% formic acid in water) and an organic mobile phase (e.g., methanol or acetonitrile).

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

-

Column Temperature: The column is often maintained at an elevated temperature (e.g., 40°C) to ensure reproducible chromatography.

-

Injection Volume: A small volume of the prepared sample (e.g., 5 µL) is injected onto the LC system.

Mass Spectrometry (MS) Conditions

-

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of Abemaciclib and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred detection mode for quantitative analysis. In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high selectivity and sensitivity.

-

MRM Transitions: The specific precursor to product ion transitions for each analyte and internal standard are monitored (as detailed in Table 1).

Visualizing the Role of Abemaciclib M20-d8

Metabolic Pathway of Abemaciclib

Caption: Metabolic pathway of Abemaciclib to its major active metabolites.

Experimental Workflow for Pharmacokinetic Analysis

Caption: A typical experimental workflow for a pharmacokinetic study using a deuterated internal standard.

Conclusion

The use of deuterium-labeled Abemaciclib M20-d8 as an internal standard is a cornerstone of modern bioanalytical methods for the development of Abemaciclib. Its ability to mimic the behavior of the endogenous M20 metabolite throughout the analytical process allows for the effective correction of matrix effects and procedural variability. This, in turn, ensures the generation of high-quality, reliable pharmacokinetic data that is indispensable for understanding the drug's behavior in the body, establishing safe and effective dosing regimens, and ultimately, for gaining regulatory approval. The principles and methodologies outlined in this guide underscore the critical role of stable isotope labeling in advancing pharmaceutical research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. jchr.org [jchr.org]

- 5. research-portal.uu.nl [research-portal.uu.nl]

- 6. Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. "A new LC-MS/MS method for the simultaneous quantification of abemaciclib, its main active metabolites M2 and M20, and letrozole for therapeutic drug monitoring" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Application of a Mechanistic Population Modeling Approach to Describe Abemaciclib Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Abemaciclib does not increase the corrected QT interval in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Therapeutic drug monitoring in breast cancer therapy - LC-MS/MS method for quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, ribociclib, and major metabolites abemaciclib M20 and M2 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Role of Deuterated Abemaciclib as a Stable Isotope-Labeled Internal Standard in Bioanalytical Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical role of stable isotope-labeled Abemaciclib, specifically deuterated Abemaciclib (Abemaciclib-d8), as an internal standard in the quantitative bioanalysis of the parent drug and its active metabolites, M2 and M20. This document outlines the core principles, experimental methodologies, and data supporting its application in advancing pharmaceutical research and development.

Introduction: The Imperative for Reliable Bioanalysis

In drug development, accurate and precise quantification of a drug and its metabolites in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical assays due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust LC-MS/MS methods, as it effectively compensates for variability during sample preparation and analysis.

Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a key therapeutic agent in the treatment of certain types of breast cancer.[1][2][3] Its major active metabolites, M2 (N-desethylabemaciclib) and M20 (hydroxyabemaciclib), also contribute to the overall pharmacological effect and therefore require accurate quantification.[4][5] Abemaciclib-d8, a deuterated form of the parent drug, serves as an ideal internal standard for the simultaneous quantification of Abemaciclib, M2, and M20.[6][7]

Physicochemical Properties and Rationale for Use

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they share near-identical physicochemical properties with the analyte of interest.[6][8] This includes similar extraction recovery, chromatographic retention time, and ionization efficiency. However, the mass difference due to isotopic enrichment allows for their distinct detection by the mass spectrometer.

Abemaciclib-d8 is synthesized to have a higher mass than the unlabeled Abemaciclib, ensuring that its mass spectrometric signal does not overlap with that of the analyte.[9] Its use is critical for mitigating matrix effects, which are a common source of variability in bioanalytical methods, thereby enhancing the accuracy and precision of the quantification of Abemaciclib and its metabolites, M2 and M20.[6]

Experimental Methodologies

The following sections detail a typical experimental protocol for the simultaneous quantification of Abemaciclib, M2, and M20 in human plasma using Abemaciclib-d8 as an internal standard.

Sample Preparation

A protein precipitation method is commonly employed for the extraction of Abemaciclib and its metabolites from plasma samples.[1]

Protocol:

-

To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of a protein precipitation agent, such as acetonitrile or methanol, containing the internal standard (Abemaciclib-d8).[7]

-

Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

The supernatant may be further diluted with an appropriate solvent to fit within the calibration range of the assay.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic separation is typically achieved using a reversed-phase column, followed by detection using a triple quadrupole mass spectrometer.

Table 1: Typical LC-MS/MS Instrumental Parameters

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 or Biphenyl column (e.g., 150 x 4.6 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 - 0.8 mL/min[3] |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 25 - 40 °C[3] |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |

| Capillary Voltage | 0.8 - 3.5 kV[3][8] |

| Cone Voltage | 25 V[3][8] |

| Desolvation Temperature | 450 °C[8] |

| Source Temperature | 150 °C[8] |

| Collision Gas | Argon |

Table 2: Mass Spectrometric Transitions for Abemaciclib, Metabolites, and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Abemaciclib | 507.3 | 393.2 |

| M2 (N-desethylabemaciclib) | 479.3 | 393.2 |

| M20 (hydroxyabemaciclib) | 523.3 | 409.2 |

| Abemaciclib-d8 (IS) | 515.3 | 393.2 |

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Quantitative Data and Method Performance

The use of Abemaciclib-d8 as an internal standard allows for the development of highly reliable and reproducible bioanalytical methods. The performance of these methods is typically assessed through validation parameters such as linearity, accuracy, and precision.

Table 3: Representative Performance Characteristics of an LC-MS/MS Method for Abemaciclib and its Metabolites using Abemaciclib-d8

| Parameter | Abemaciclib | M2 | M20 |

| Linearity Range (ng/mL) | 2 - 2500 | 10 - 400 | 15 - 600 |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |

| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |

| Precision (% CV) | < 15% | < 15% | < 15% |

| Mean Extraction Recovery | ~73% | ~63% | ~74% |

Data compiled from various sources.[1][9]

Visualizing the Role of Abemaciclib and its Analysis

To better understand the context of Abemaciclib's use and analysis, the following diagrams illustrate its mechanism of action and a typical bioanalytical workflow.

Caption: Abemaciclib's mechanism of action via CDK4/6 inhibition.

Caption: General workflow for bioanalytical sample preparation.

Conclusion

The use of Abemaciclib-d8 as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of Abemaciclib and its active metabolites, M2 and M20, in biological matrices. Its implementation in LC-MS/MS assays ensures data of the highest quality, which is fundamental for making informed decisions throughout the drug development pipeline. This technical guide provides a foundational understanding and practical framework for researchers and scientists working in the field of bioanalysis and pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of abemaciclib and metabolites: evolution of bioanalytical methods supporting a novel oncolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Abemaciclib-D8 | CAS 2088650-53-5 | LGC Standards [lgcstandards.com]

- 7. jchr.org [jchr.org]

- 8. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Commercial Suppliers and Technical Applications of Abemaciclib M20-d8 Analytical Standard

This technical guide provides an in-depth overview of the commercial availability and analytical applications of the Abemaciclib M20-d8 analytical standard. It is intended for researchers, scientists, and professionals in drug development who require a reliable internal standard for the quantitative analysis of Abemaciclib and its active metabolite, M20.

Commercial Availability

Abemaciclib M20-d8, the deuterium-labeled form of the active metabolite M20 (hydroxyabemaciclib), is a critical tool for pharmacokinetic and bioanalytical studies. Several specialized chemical suppliers offer this analytical standard.

| Supplier | Product Name | Catalog Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) |

| MedChemExpress | Abemaciclib metabolite M20-d8 | HY-129336S | Not specified | Not specified | Not specified |

| Shimadzu | [2H8]-Abemaciclib metabolite M20 | Not specified | Not specified | Not specified | Not specified |

| Benchchem | Abemaciclib metabolite M20 | B2447173 | Not specified | C₂₇H₃₂F₂N₈O | 522.6 |

Note: Data for the deuterated M20 standard is limited in the public domain. The table includes data for the non-labeled M20 metabolite for reference. Researchers should request a Certificate of Analysis (CoA) from the supplier for precise specifications.

Biological Significance: The CDK4/6 Pathway

Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase.[2] Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma (Rb) protein, which in turn keeps the transcription factor E2F in an inactive state, leading to cell cycle arrest.[2] The M20 metabolite is an active metabolite of Abemaciclib and also exhibits inhibitory activity against CDK4/6.[1][3]

Experimental Protocols: Bioanalytical Quantification by LC-MS/MS

The quantification of Abemaciclib and its metabolites, M2 and M20, in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Abemaciclib M20-d8 serves as an ideal internal standard (IS) for M20 to correct for matrix effects and variations during sample processing and analysis.

A common method for extracting the analytes from plasma is protein precipitation.[4][6]

-

Step 1: To 50 µL of plasma sample, add 150 µL of an internal standard working solution (ISWS) containing Abemaciclib M20-d8 in methanol or acetonitrile.

-

Step 2: Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Step 3: Centrifuge the samples to pellet the precipitated proteins.

-

Step 4: Transfer the supernatant to a clean tube or a 96-well plate.

-

Step 5: Dilute the supernatant with an aqueous mobile phase (e.g., 0.1% formic acid in water) before injection into the LC-MS/MS system.[4]

Chromatographic separation is essential to resolve the analytes from other matrix components.

-

Column: A reversed-phase C18 or Biphenyl column is commonly used.[4][7]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: Approximately 0.5 - 1.0 mL/min.[7]

-

Column Temperature: Maintained at around 45°C to ensure reproducible retention times.[4]

Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM).

-

Ionization Source: TurboIonSpray or equivalent ESI source.[4]

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

The use of a stable isotope-labeled internal standard like Abemaciclib-d8 for the quantification of M20 is appropriate as it co-elutes with the analyte and behaves similarly during ionization, thus providing the most accurate quantification.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. d-nb.info [d-nb.info]

- 3. Abemaciclib metabolite M20 | Benchchem [benchchem.com]

- 4. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of abemaciclib and metabolites: evolution of bioanalytical methods supporting a novel oncolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. research.unipd.it [research.unipd.it]

Technical Guide: Isotopic Enrichment and Purity of Abemaciclib M20-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment and chemical purity of deuterated Abemaciclib M20 (Abemaciclib M20-d8), a critical internal standard for pharmacokinetic and metabolic studies. This document outlines the analytical methodologies used to characterize this stable isotope-labeled compound and presents the data in a clear, structured format.

Quantitative Data Summary

The isotopic enrichment and chemical purity of deuterated standards are crucial for their use in quantitative bioanalysis. While specific data for Abemaciclib M20-d8 is not publicly available, the following tables summarize representative data for commercially available deuterated Abemaciclib and its metabolites. This data provides a benchmark for the expected quality of such standards.

Table 1: Isotopic Purity of Deuterated Abemaciclib Analogs

| Compound | Supplier | Isotopic Purity (%) | Method of Determination |

| Abemaciclib-d8 | MedChemExpress | 99.96 | Mass Spectrometry |

| Abemaciclib metabolite M18-d8 | MedChemExpress | 98.47 | Mass Spectrometry |

Table 2: Chemical Purity of Abemaciclib and Related Compounds

| Compound | Purity (%) | Method of Determination |

| Abemaciclib | >99.0 | RP-HPLC |

| Abemaciclib M20 | >98.0 | RP-HPLC |

Experimental Protocols

The following sections detail the methodologies for determining the isotopic enrichment and chemical purity of deuterated Abemaciclib compounds.

Determination of Isotopic Enrichment by Mass Spectrometry

Objective: To determine the isotopic distribution and percentage of deuteration in Abemaciclib M20-d8.

Methodology: High-Resolution Mass Spectrometry (HR-MS) is employed to resolve the isotopic peaks of the labeled compound.

Instrumentation:

-

Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).

Procedure:

-

Sample Preparation: A stock solution of Abemaciclib M20-d8 is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. This is further diluted to an appropriate concentration for MS analysis (e.g., 1 µg/mL).

-

Chromatographic Separation: The sample is injected into the LC system. A short chromatographic run may be used to separate the analyte from any potential interferences.

-

Mass Spectrometric Analysis:

-

The mass spectrometer is operated in full scan mode in the positive ion electrospray ionization (ESI+) mode.

-

The mass spectrum of the analyte is acquired, showing the distribution of ions corresponding to different numbers of deuterium atoms (M+0 to M+8).

-

-

Data Analysis:

-

The peak area for each isotopic peak is integrated.

-

The isotopic enrichment is calculated as the percentage of the peak area of the fully deuterated species (M+8) relative to the sum of the peak areas of all isotopic species.

-

A general method for determining the enrichment of isotopically labelled molecules by mass spectrometry involves evaluating the linearity of the mass spectrometer, determining the purity of the mass cluster with a natural abundance analogue, calculating the theoretical isotope composition for different tentative isotope enrichments, calculating 'convoluted' isotope distributions taking into account the cluster's purity, and comparing the measured and calculated isotope distributions using linear regression[1].

Determination of Chemical Purity by RP-HPLC

Objective: To determine the chemical purity of Abemaciclib M20-d8 and identify any related impurities.

Methodology: A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is used.

Instrumentation:

-

HPLC system with a UV detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Procedure:

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio may be optimized for best separation.

-

Standard and Sample Preparation:

-

A standard solution of Abemaciclib M20-d8 is prepared at a known concentration (e.g., 1 mg/mL).

-

The sample to be tested is prepared at the same concentration.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 295 nm

-

-

Data Analysis:

-

The chromatograms of the standard and sample are recorded.

-

The peak area of the main peak (Abemaciclib M20-d8) and any impurity peaks are integrated.

-

The chemical purity is calculated as the percentage of the peak area of the main peak relative to the total peak area of all peaks in the chromatogram.

-

Several RP-HPLC methods have been developed for the estimation of Abemaciclib in bulk and tablet dosage forms, which can be adapted for its deuterated metabolites. One such method uses a C18 column with a mobile phase of 0.5% TFA, methanol, and acetonitrile (35:45:20 v/v/v) at a flow rate of 1.2 mL/min with UV detection at 295 nm[2].

Visualizations

Abemaciclib Signaling Pathway

Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its mechanism of action involves the inhibition of the phosphorylation of the Retinoblastoma protein (Rb), which leads to cell cycle arrest at the G1 phase and subsequent inhibition of tumor cell proliferation.

Caption: Mechanism of action of Abemaciclib in the cell cycle.

Experimental Workflow for Isotopic Enrichment Analysis

The workflow for determining the isotopic enrichment of Abemaciclib M20-d8 involves sample preparation, LC-MS analysis, and data processing.

Caption: Workflow for isotopic enrichment analysis by LC-HRMS.

Experimental Workflow for Chemical Purity Analysis

The determination of chemical purity follows a standard analytical chemistry workflow using RP-HPLC.

Caption: Workflow for chemical purity analysis by RP-HPLC.

References

Understanding the metabolism of Abemaciclib to M20

An In-Depth Guide to the Metabolism of Abemaciclib to M20

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abemaciclib is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2][3] Understanding the metabolic fate of Abemaciclib is critical for optimizing its therapeutic use, predicting drug-drug interactions, and ensuring patient safety. A key aspect of its metabolism is the formation of several active metabolites, among which M20 (hydroxyabemaciclib) is of significant interest due to its potency and substantial presence in circulation.[3][4][5][6]

This technical guide provides a comprehensive overview of the metabolic conversion of Abemaciclib to its major active metabolite, M20. It includes detailed metabolic pathways, quantitative data, and key experimental methodologies relevant to the study of this biotransformation.

Metabolic Pathway of Abemaciclib to M20

Abemaciclib undergoes extensive metabolism primarily in the liver and intestines.[4][7] The biotransformation is predominantly mediated by the cytochrome P450 enzyme CYP3A4.[2][8][9] CYP3A4 is responsible for over 99% of the CYP-mediated metabolism of Abemaciclib and its active metabolites.[10][11]

The formation of M20 results from a hydroxylation reaction on the parent Abemaciclib molecule.[4] Concurrently, CYP3A4 also generates other significant active metabolites, including M2 (N-desethylabemaciclib) and M18 (hydroxy-N-desethylabemaciclib).[2][8] Both M2 and M20 can be further metabolized by CYP3A4 to form M18.[8][10] These oxidative metabolites are present in significant concentrations in plasma and, due to their equipotency to the parent drug, contribute meaningfully to the overall clinical activity of Abemaciclib.[3][8][12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Abemaciclib metabolite M20 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Abemaciclib metabolite M20 [myskinrecipes.com]

- 7. Development and Application of a Mechanistic Population Modeling Approach to Describe Abemaciclib Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Abemaciclib Metabolite M20 in Human Plasma by LC-MS/MS using M20-d8 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Abemaciclib metabolite M20 in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard, Abemaciclib metabolite M20-d8, to ensure accuracy and precision. The method involves a straightforward protein precipitation extraction procedure followed by chromatographic separation on a C18 reversed-phase column. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications involving Abemaciclib.

Introduction

Abemaciclib is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of certain types of breast cancer.[1][2] Upon administration, Abemaciclib is extensively metabolized, primarily by cytochrome P450 3A4 (CYP3A4), to several metabolites.[3][4] One of the major active metabolites is M20 (hydroxyabemaciclib), which exhibits similar potency to the parent drug and contributes significantly to the overall clinical activity.[5][6] Therefore, the quantitative analysis of M20 in biological matrices is crucial for understanding the complete pharmacokinetic and pharmacodynamic profile of Abemaciclib.

This document provides a comprehensive protocol for the determination of M20 in human plasma using LC-MS/MS with its deuterated analog, M20-d8, as the internal standard.[7][8][9]

Signaling Pathway

Abemaciclib and its active metabolite M20 exert their therapeutic effect by inhibiting CDK4 and CDK6. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), a key regulator of the cell cycle. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, ultimately leading to cell cycle arrest and inhibition of tumor growth.[3]

Caption: Abemaciclib/M20 inhibits CDK4/6, preventing Rb phosphorylation and causing G1 cell cycle arrest.

Experimental Protocol

This protocol outlines the procedure for the quantification of Abemaciclib M20 in human plasma.

Materials and Reagents

-

Abemaciclib M20 analytical standard (purity ≥98%)

-

Abemaciclib M20-d8 internal standard (IS) (isotopic purity ≥98%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (K2EDTA)

Equipment

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Autosampler vials

Experimental Workflow

Caption: Workflow for the quantification of Abemaciclib M20 in human plasma.

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Abemaciclib M20 and M20-d8 in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the M20 stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the M20-d8 stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.

Sample Preparation

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL M20-d8).

-

For calibration standards and QC samples, spike 100 µL of blank plasma with the appropriate M20 working solutions.

-

Add 300 µL of acetonitrile to each tube.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.

| Parameter | Condition |

| LC System | Standard Binary Pump LC System |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | As required for optimal separation |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 2 |

| Collision Energy | Optimized for each transition |

Mass Spectrometry Parameters

The multiple reaction monitoring (MRM) transitions for Abemaciclib M20 and the internal standard M20-d8 are listed below.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Abemaciclib M20 | 523.3 | 409.2 | 30[3] |

| Abemaciclib M20-d8 | 531.3 | 417.2 | Optimize experimentally |

Data Analysis and Quantification

The concentration of M20 in the plasma samples is determined by constructing a calibration curve. The peak area ratio of the analyte (M20) to the internal standard (M20-d8) is plotted against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Method Validation Summary

A summary of typical validation parameters for such a method is presented below.[10][11][12]

| Parameter | Typical Range/Value |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Matrix Effect | Minimal and compensated by IS |

| Recovery | Consistent and reproducible |

Conclusion

The LC-MS/MS method described provides a robust and reliable approach for the quantification of the active Abemaciclib metabolite M20 in human plasma. The use of a stable isotope-labeled internal standard, M20-d8, ensures high accuracy and precision, making this method well-suited for a variety of research applications in the field of drug development and clinical pharmacology.

References

- 1. simsonpharma.com [simsonpharma.com]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Abemaciclib metabolite M20 | Benchchem [benchchem.com]

- 4. Development and Application of a Mechanistic Population Modeling Approach to Describe Abemaciclib Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Immunomart [immunomart.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Therapeutic drug monitoring in breast cancer therapy - LC-MS/MS method for quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, ribociclib, and major metabolites abemaciclib M20 and M2 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for Quantitative Analysis of Abemaciclib and its Metabolites in Human Plasma by LC-MS/MS

Introduction

Abemaciclib is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that is approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] The in-vivo biotransformation of Abemaciclib is extensive, primarily mediated by cytochrome P450 3A4 (CYP3A4), leading to the formation of several metabolites.[3] The main active metabolites circulating in human plasma include N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18).[3][4] These metabolites exhibit similar potency to the parent drug and are found in significant concentrations in plasma, suggesting they contribute to the overall clinical activity of Abemaciclib.[3][5]

Therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies are crucial for optimizing Abemaciclib therapy, due to significant interindividual variability in its metabolism and exposure.[6][7] This application note provides a detailed protocol for the simultaneous quantitative analysis of Abemaciclib and its major active metabolites (M2 and M20) in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][8][9] The described method is sensitive, specific, and robust, making it suitable for clinical research and drug development applications.[6][7]

Experimental Workflow

The overall experimental workflow for the quantitative analysis of Abemaciclib and its metabolites in human plasma is depicted below.

Materials and Reagents

-

Abemaciclib, N-desethylabemaciclib (M2), and hydroxyabemaciclib (M20) reference standards

-

Abemaciclib-d10 (or other suitable stable isotope-labeled internal standard)

-

HPLC-grade methanol and acetonitrile[10]

-

Formic acid (analytical grade)[10]

-

Ammonium bicarbonate

-

Ultrapure water

-

Drug-free human plasma (K2EDTA)

Instrumentation

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18 column (e.g., 150 x 2.1 mm, 2.6 µm)[3]

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of Abemaciclib, M2, M20, and the internal standard (IS) in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a mixture of methanol and water.

-

Calibration Standards and QC Samples: Spike drug-free human plasma with the working standard solutions to prepare calibration standards and quality control samples at various concentration levels.

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples, calibration standards, and QC samples at room temperature.

-

To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.[10]

-

Vortex briefly.

-

Add 450 µL of methanol to precipitate the plasma proteins.[6]

-

Vortex for 10 seconds and allow the samples to precipitate for 10 minutes at room temperature.[6]

-

Centrifuge the samples at high speed (e.g., 17,000 x g) for 10 minutes at 4°C.[6]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

Data Presentation

The performance of the LC-MS/MS method for the quantification of Abemaciclib and its metabolites is summarized in the table below. The data is compiled from published, validated methods.

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) | Recovery (%) |

| Abemaciclib | 1 - 600[3] | 1[1] | ≤15.0[1] | ≤15.0[1] | ±15.0[1] | >90[10] |

| M2 | 0.5 - 300[3] | 0.5[3] | ≤15.0[1] | ≤15.0[1] | ±15.0[1] | Consistent[6] |

| M20 | 0.5 - 300[3] | 0.5[3] | ≤15.0[1] | ≤15.0[1] | ±15.0[1] | Consistent[6] |

| M18 | 0.2 - 120[3] | 0.2[3] | ≤15.0[1] | ≤15.0[1] | ±15.0[1] | Consistent[6] |

LLOQ: Lower Limit of Quantification. For LLOQ, precision and accuracy are generally accepted within ≤20% and ±20%, respectively.[1]

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of Abemaciclib and its major active metabolites in human plasma. The simple protein precipitation sample preparation method is efficient and suitable for high-throughput analysis. This validated protocol can be readily implemented in clinical and research laboratories for pharmacokinetic studies and therapeutic drug monitoring of Abemaciclib, contributing to the optimization of treatment strategies for breast cancer patients.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assay for the quantification of abemaciclib, its metabolites, and olaparib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of LY3214996, abemaciclib, and M2 and M20 metabolites in human plasma, cerebrospinal fluid, and brain tumor by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of LY3214996, abemaciclib, and M2 and M20 metabolites in human plasma, cerebrospinal fluid, and brain tumor by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jchr.org [jchr.org]

Application of Deuterated Abemaciclib in Therapeutic Drug Monitoring of the M20 Metabolite

Introduction

Abemaciclib, an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a crucial oral therapeutic for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2][3][4] Upon administration, abemaciclib is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several active metabolites.[5][6] Among these, N-desethylabemaciclib (M2) and hydroxyabemaciclib (M20) are the most significant, exhibiting comparable potency to the parent drug and being present in substantial concentrations in plasma.[5][7] This contributes significantly to the overall clinical activity and potential toxicity of abemaciclib treatment. Consequently, therapeutic drug monitoring (TDM) of abemaciclib and its active metabolites, including M20, is increasingly recognized as a valuable tool for optimizing dosing, minimizing adverse effects, and improving therapeutic outcomes.[1][5][8]

The use of a stable isotope-labeled internal standard is paramount for accurate and precise quantification of analytes in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). In the context of abemaciclib TDM, deuterated abemaciclib, such as Abemaciclib-d8, serves as an ideal internal standard for the simultaneous quantification of abemaciclib and its metabolites, including M20.[1][9] This document provides detailed application notes and protocols for the use of deuterated abemaciclib in the therapeutic drug monitoring of the M20 metabolite.

Signaling Pathway and Metabolic Fate of Abemaciclib

Abemaciclib exerts its therapeutic effect by inhibiting CDK4 and CDK6, which are key regulators of the cell cycle.[10] Inhibition of these kinases prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cell cycle progression from the G1 to the S phase and ultimately inducing cell cycle arrest in cancer cells. The metabolism of abemaciclib is a critical factor in its overall pharmacological profile.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated LC-MS/MS methods for the quantification of abemaciclib and its M20 metabolite in human plasma or serum, utilizing a deuterated internal standard.

Table 1: Linearity Ranges of Abemaciclib and M20

| Analyte | Linearity Range (ng/mL) | Reference |

| Abemaciclib | 20 - 800 | [2][3] |

| 40 - 800 | [1][8] | |

| 40 - 800 | [11] | |

| 6 - 300 | [1] | |

| M20 | 15 - 600 | [2][3] |

| 20 - 400 | [1] | |

| 10 - 200 | [8][11] |

Table 2: Precision and Accuracy Data

| Analyte | Precision (%CV) | Accuracy (%Bias) | Reference |

| Abemaciclib & M20 | ≤ 8.51% | ≤ 10.7% | [2][3] |

| Abemaciclib & M20 | Intra-day: ≤ 5.4%, Inter-day: ≤ 5.4% | - | [1] |

| Abemaciclib | Intra- & Inter-batch: < 6.0% | 98.9% - 102.4% | [12] |

| Abemaciclib & M20 | Intra-day: 3.1% - 15%, Inter-day: 1.6% - 14.9% | Intra-day: -1.5% - 15.0%, Inter-day: -14.3% - 14.6% | [13] |

Experimental Protocols

A generalized experimental protocol for the quantification of abemaciclib and its M20 metabolite in human plasma using LC-MS/MS with a deuterated internal standard is outlined below. This protocol is a composite of methodologies reported in the cited literature.[1][8][13][14]

Sample Preparation (Protein Precipitation)

A simple and efficient protein precipitation method is commonly employed for sample clean-up.

Liquid Chromatography

Chromatographic separation is typically achieved using a reversed-phase C18 or biphenyl column.

-

Chromatographic Column: XBridge BEH C18 (2.5 µm, 3.0 × 75 mm) or equivalent.[1][14]

-

Mobile Phase A: 0.1% Formic acid in water or a basic buffer like pyrrolidine-pyrrolidinium formate (pH 11.3).[1][13][14]

-

Gradient: A typical gradient starts with a low percentage of organic phase, which is then ramped up to elute the analytes, followed by a wash and re-equilibration step.

Mass Spectrometry

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.

-

Ionization Source: Electrospray Ionization (ESI), typically in positive mode.[1][14]

-

MRM Transitions:

-

Data Analysis: The concentration of M20 is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.

Logical Workflow for TDM of Abemaciclib

The overall process of therapeutic drug monitoring for abemaciclib involves several key steps, from patient sample collection to clinical decision-making.

Conclusion

The use of deuterated abemaciclib, such as Abemaciclib-d8, as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the therapeutic drug monitoring of abemaciclib and its active metabolite M20. The detailed protocols and validated quantitative data presented in this document offer a comprehensive resource for researchers, scientists, and drug development professionals. Implementing TDM for abemaciclib and its active metabolites has the potential to personalize therapy, thereby optimizing efficacy and safety for patients with HR+, HER2- breast cancer.

References

- 1. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic drug monitoring in breast cancer therapy – LC-MS/MS method for quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, ribociclib, and major metabolites abemaciclib M20 and M2 in human serum | CiNii Research [cir.nii.ac.jp]

- 3. Therapeutic drug monitoring in breast cancer therapy - LC-MS/MS method for quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, ribociclib, and major metabolites abemaciclib M20 and M2 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]